molecular formula C8H3ClF4O2 B1585740 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid CAS No. 186517-41-9

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

Cat. No. B1585740
M. Wt: 242.55 g/mol
InChI Key: PCNHWBAPTNAREE-UHFFFAOYSA-N
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Patent
US06054605

Procedure details

77.0 g of 3-fluoro-4-chlorobenzotrifluoride was dissolved in 750 ml of dried tetrahydrofuran, and to the solution, 250 ml of hexane solution of n-butyl lithium (1.6 mol/l) was added dropwise over 15 minutes at -78° C. under a nitrogen atmosphere. After stirring the solution at -78° C. for 2 hours. 50 g of dry ice was gradually added to the solution at the same temperature. After elevating the temperature of the solution up to room temperature, 500 ml of ice water was added to the solution to separate the resulting solution. While cooling down the aqueous layer, the layer was adjusted to a pH value of 1 with concentrated hydrochloric acid. The aqueous layer was then extracted with ether, washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled under reduced pressure, and the oily residue obtained was crystalized with n-hexane, followed by a filtration and then dried to obtain 88.4 g of the title compound(mp. 92-93° C.).
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[Cl:8].CCCCCC.C([Li])CCC.[C:24](=[O:26])=[O:25]>O1CCCC1>[Cl:8][C:7]1[C:2]([F:1])=[C:3]([C:4]([C:9]([F:12])([F:10])[F:11])=[CH:5][CH:6]=1)[C:24]([OH:26])=[O:25]

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
FC=1C=C(C=CC1Cl)C(F)(F)F
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)=O
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring the solution at -78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
to separate the resulting solution
TEMPERATURE
Type
TEMPERATURE
Details
While cooling down the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily residue obtained
CUSTOM
Type
CUSTOM
Details
was crystalized with n-hexane
FILTRATION
Type
FILTRATION
Details
followed by a filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C(=CC1)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 88.4 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.